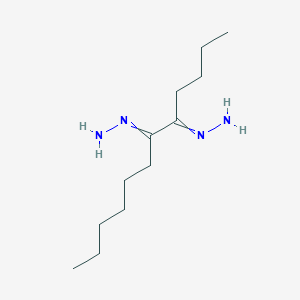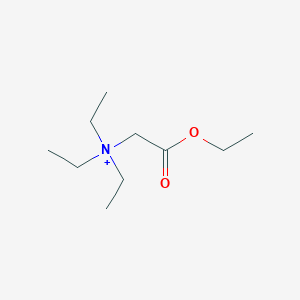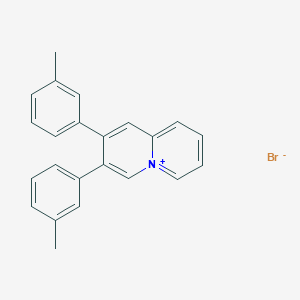
acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide is a complex organic compound that combines the properties of acetic acid and a hydrazinylmethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide typically involves the reaction of acetic acid with (2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts in these reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
Acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide involves its interaction with specific molecular targets and pathways. The hydrazinylmethylideneamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazine derivatives and amino acids with hydrazinylmethylideneamino groups. Examples include:
- (2S)-2-amino-5-(hydrazinylmethylideneamino)pentanoic acid
- (2S)-2-amino-4-(hydrazinylmethylideneamino)butanoic acid .
Uniqueness
What sets acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
85466-98-4 |
|---|---|
Molecular Formula |
C10H23N5O5 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide |
InChI |
InChI=1S/C6H15N5O.2C2H4O2/c7-5(6(8)12)2-1-3-10-4-11-9;2*1-2(3)4/h4-5H,1-3,7,9H2,(H2,8,12)(H,10,11);2*1H3,(H,3,4)/t5-;;/m0../s1 |
InChI Key |
KSAZADWUSRGKGP-XRIGFGBMSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C(C[C@@H](C(=O)N)N)CN=CNN |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CC(C(=O)N)N)CN=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)






![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)



![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)
